1-Piperazineethanol, 4-o-tolyl-

Description

Contextual Significance of Piperazine-Containing Scaffolds in Advanced Organic Chemistry

The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.nettandfonline.com This designation arises from its frequent appearance in a vast array of biologically active compounds. nih.gov The unique characteristics of the piperazine ring, including its conformational flexibility, basicity, solubility, and the chemical reactivity of its two nitrogen atoms, make it a versatile building block. researchgate.netresearchgate.net These nitrogen sites allow for the introduction of various substituents, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as improving aqueous solubility, cell permeability, and protein-binding capacity. researchgate.nettandfonline.com

The piperazine nucleus is a core component in numerous commercially available drugs across a wide spectrum of therapeutic areas, including antidepressants, antipsychotics, antihistamines, anticancer agents, antifungals, and antibiotics. nih.gov Beyond pharmaceuticals, piperazine derivatives are also employed in the development of catalysts and metal-organic frameworks (MOFs). nih.gov The adaptability of the piperazine scaffold ensures its continued prominence as a target for synthesis and modification in the pursuit of novel chemical entities. researchgate.netnih.gov

Overview of the Chemical Landscape of Aryl-Substituted Piperazineethanol Derivatives

Within the large family of piperazine compounds, aryl-substituted derivatives are a particularly important class, especially in the field of medicinal chemistry. The attachment of an aromatic ring (aryl group) to one of the piperazine nitrogens gives rise to the arylpiperazine moiety, a structure renowned for its interaction with biological targets, particularly neurotransmitter receptors. chemimpex.comresearchgate.net Consequently, many arylpiperazine derivatives have been investigated for their potential in treating neurological and psychiatric disorders. chemimpex.comchemimpex.com

The addition of an ethanol (B145695) group to the second piperazine nitrogen creates an aryl-substituted piperazineethanol. This structural modification adds a hydroxyl group, which can participate in hydrogen bonding and serve as a point for further chemical elaboration. The synthesis of these compounds often involves multi-step processes. General synthetic routes to N-arylpiperazines include established methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution on electron-deficient aromatic rings. nih.gov The ethanol side chain can be introduced by reacting the N-arylpiperazine with ethylene (B1197577) oxide or a 2-haloethanol, such as 2-chloroethanol (B45725). google.comijrcs.org

Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have shown that the substitution pattern on the aryl ring is critical for biological activity. mdpi.com In some contexts, ortho-substituted phenyl groups have been shown to confer potent activity. mdpi.com

Scope and Research Objectives Pertaining to 1-Piperazineethanol, 4-o-tolyl-

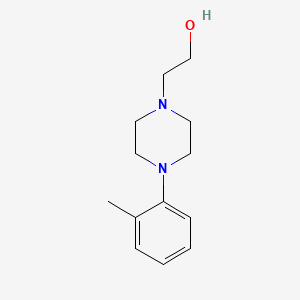

The specific compound 1-Piperazineethanol, 4-o-tolyl- is a distinct molecule within the aryl-piperazineethanol chemical space. Its structure consists of a piperazine ring substituted at one nitrogen with an ortho-tolyl (2-methylphenyl) group and at the other nitrogen with a 2-hydroxyethyl group.

Structural and Chemical Properties The key precursors to this compound are 1-(o-tolyl)piperazine and 1-piperazineethanol. 1-(o-tolyl)piperazine is a known building block in pharmaceutical research, particularly for agents targeting neurological disorders. chemimpex.comchemimpex.com The properties of these precursors and the final compound are summarized below.

Interactive Table: Chemical and Physical Properties

| Property | 1-(o-tolyl)piperazine | 1-Piperazineethanol | 1-Piperazineethanol, 4-o-tolyl- |

|---|---|---|---|

| Molecular Formula | C11H16N2 | C6H14N2O | C13H20N2O |

| Molecular Weight | 176.26 g/mol | 130.19 g/mol chemeo.com | 220.31 g/mol |

| CAS Number | 39512-51-1 biosynth.com | 103-76-4 nist.gov | 35387-46-3 |

| Appearance | - | Colorless Liquid | - |

| Boiling Point | - | 246.3 °C | - |

| Solubility | Favorable solubility characteristics noted chemimpex.com | Miscible in water | - |

Note: Data for 1-Piperazineethanol, 4-o-tolyl- is predicted or inferred based on its structure, as detailed public experimental data is limited. Data for precursors is from cited sources.

A plausible synthesis for 1-Piperazineethanol, 4-o-tolyl- would involve the N-alkylation of 1-(o-tolyl)piperazine. This could be achieved through a ring-opening reaction with ethylene oxide, a common method for introducing hydroxyethyl (B10761427) groups onto amines. ijrcs.orgwikipedia.org Alternatively, reaction with a 2-haloethanol like 2-chloroethanol in the presence of a base could also yield the desired product. google.com

The primary research objectives for a compound like 1-Piperazineethanol, 4-o-tolyl- would likely stem from the established activities of its structural components. Given that 1-(o-tolyl)piperazine is a key intermediate for neuropharmacological agents, research would likely focus on evaluating this compound's potential to interact with various receptors in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors. chemimpex.combiosynth.com The ethanol moiety could influence the compound's solubility, membrane permeability, and metabolic profile, potentially offering a different pharmacological profile compared to other derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40004-66-8 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |

InChI Key |

DAUYTSOWJCAVPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCO |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 1 Piperazineethanol, 4 O Tolyl

Historical Development of Synthetic Strategies for Piperazine (B1678402) Functionalization

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, offers significant opportunities for substitution, primarily at its nitrogen positions. Historically, the functionalization of piperazines was dominated by classical N-alkylation and N-acylation reactions. The industrial synthesis of piperazine itself is often achieved through the ammoniation of ethanolamine (B43304) or 1,2-dichloroethane. wikipedia.org

Early strategies for creating asymmetrically N,N'-disubstituted piperazines, like the target compound, relied on sequential alkylation or acylation reactions. These methods often faced challenges with selectivity, leading to mixtures of mono-substituted, di-substituted, and symmetrical products, which required extensive purification.

More recent decades have witnessed significant evolution in synthetic methodologies. A major leap forward has been the development of transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, for the N-arylation of piperazines. This allowed for the efficient formation of the N-aryl bond under relatively mild conditions.

The most recent advances have centered on direct C–H functionalization of the piperazine ring itself, a strategy that introduces substituents onto the carbon atoms of the heterocycle. mdpi.comnih.gov While about 80% of piperazine-containing drugs are substituted only at the nitrogen positions, these newer methods expand the accessible chemical space for drug discovery. mdpi.com Techniques such as visible-light photoredox catalysis have emerged as powerful tools for C-H arylation, vinylation, and alkylation, offering milder and more sustainable alternatives to traditional methods. researchgate.netmdpi.comnsf.gov These approaches can proceed through the generation of α-amino radicals, which then engage in coupling reactions. nih.gov

Targeted Synthesis of 1-Piperazineethanol, 4-o-tolyl-

The synthesis of 1-Piperazineethanol, 4-o-tolyl- is not explicitly detailed in extensive literature, but its structure lends itself to established synthetic logic for N,N'-disubstituted piperazines. The primary approaches involve the sequential formation of the N-aryl and N-alkanol bonds.

The construction of 1-Piperazineethanol, 4-o-tolyl- relies on readily available starting materials. The core precursors are the piperazine ring and the respective substituents.

Piperazine (C₄H₁₀N₂): A widely available commercial chemical, it can be synthesized by reacting ethanolamine with ammonia (B1221849) over a catalyst. wikipedia.org It serves as the fundamental building block.

1-Piperazineethanol (C₆H₁₄N₂O): Also known as N-(2-hydroxyethyl)piperazine, this is a key intermediate. It is prepared by the reaction of piperazine with ethylene (B1197577) oxide or a 2-haloethanol (like 2-chloroethanol) and is commercially available. sigmaaldrich.comnih.govmallakchemicals.com It is used in various industrial applications, including as an intermediate for pharmaceuticals. mallakchemicals.com

o-Tolyl Derivatives: To introduce the o-tolyl group, an activated precursor is required. This is typically an o-tolyl halide, such as 2-chlorotoluene (B165313) or 2-bromotoluene, for use in nucleophilic aromatic substitution or cross-coupling reactions. Alternatively, o-tolualdehyde could be used in reductive amination protocols.

Table 1: Key Precursors for Synthesis To view the table, click on the "Compounds" tab.

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Piperazine | C₄H₁₀N₂ | Core heterocyclic scaffold |

| 1-Piperazineethanol | C₆H₁₄N₂O | Intermediate containing the ethanol (B145695) side chain sigmaaldrich.com |

| 2-Chlorotoluene | C₇H₇Cl | Precursor for the o-tolyl group (N-arylation) |

| Ethylene Oxide | C₂H₄O | Precursor for the ethanol side chain |

The formation of the two distinct N-substituents on the piperazine ring involves well-understood reaction types.

Formation of the Ethanolamine Moiety: The N-(2-hydroxyethyl) group is typically installed via nucleophilic substitution. Reacting piperazine with 2-chloroethanol (B45725) or 2-bromoethanol, often in the presence of a base to neutralize the resulting hydrohalic acid, yields 1-piperazineethanol. A more direct and atom-economical method is the ring-opening of ethylene oxide with piperazine.

Formation of the Aryl Piperazine Moiety: The N-arylation with the o-tolyl group is more demanding. While classical nucleophilic aromatic substitution can be used if the aromatic ring is sufficiently activated, modern syntheses overwhelmingly favor transition-metal catalysis. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), is a highly effective method for coupling an aryl halide (2-chlorotoluene) with a piperazine nitrogen. The reaction requires a base, such as sodium tert-butoxide or potassium carbonate.

A patent for a related compound describes reacting 1-aryl-piperazine with a 2-haloethanol in an inert aromatic solvent like toluene (B28343) or xylene, in the presence of an acid acceptor such as sodium carbonate or triethylamine, to achieve high yields. google.com

Two primary synthetic routes can be envisioned for the assembly of 1-Piperazineethanol, 4-o-tolyl-, differing in the order of substituent addition.

Route A: This pathway begins with the N-arylation of piperazine. Piperazine is first reacted with an o-tolyl halide (e.g., 2-chlorotoluene) under palladium catalysis to form 1-(o-tolyl)piperazine. This intermediate is then subsequently N-alkylated with a 2-haloethanol or ethylene oxide to afford the final product.

Route B: This route commences with the formation of the ethanolamine side chain. Piperazine is first converted to 1-piperazineethanol. mallakchemicals.com This mono-substituted intermediate is then subjected to N-arylation with an o-tolyl halide using a cross-coupling protocol to yield 1-Piperazineethanol, 4-o-tolyl-.

The choice between these routes can depend on factors like precursor availability, potential side reactions, and ease of purification. For instance, the basicity of the two nitrogen atoms in 1-(o-tolyl)piperazine (Route A) will be different from that in 1-piperazineethanol (Route B), which can influence the subsequent reaction's efficiency.

Table 2: Comparison of Synthetic Routes To view the table, click on the "Routes" tab.

| Step | Route A | Route B |

|---|---|---|

| Step 1 | N-Arylation: Piperazine + 2-chlorotoluene → 1-(o-tolyl)piperazine | N-Alkylation: Piperazine + Ethylene Oxide → 1-Piperazineethanol |

| Step 2 | N-Alkylation: 1-(o-tolyl)piperazine + 2-chloroethanol → Final Product | N-Arylation: 1-Piperazineethanol + 2-chlorotoluene → Final Product |

| Key Reaction | Pd-catalyzed Buchwald-Hartwig Amination | Nucleophilic substitution / Ring-opening |

Stereoselective Synthesis of 1-Piperazineethanol, 4-o-tolyl- Analogs

The parent compound, 1-Piperazineethanol, 4-o-tolyl-, is achiral. However, analogs of this compound, where the ethanol side chain is substituted to create one or more stereocenters, would require stereoselective synthetic methods. For example, the synthesis of an analog like 1-(2-hydroxypropyl)-4-(o-tolyl)piperazine would yield a racemic mixture unless stereocontrol is applied.

General strategies for the stereoselective synthesis of such chiral piperazine analogs draw from established asymmetric synthesis principles:

Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a chiral amino alcohol or epoxide. For instance, reacting 1-(o-tolyl)piperazine with enantiopure propylene (B89431) oxide would yield a specific enantiomer of the corresponding 1-(2-hydroxypropyl) analog.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, the asymmetric reduction of a ketone precursor using a chiral reducing agent (e.g., a CBS catalyst) could establish a chiral alcohol center.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the piperazine intermediate to direct the stereochemistry of a subsequent reaction, followed by removal of the auxiliary.

Stereoselective aminohydroxylation of allylic carbamates is a powerful method for producing 2-amino-1,3-diol structures and could be adapted for creating more complex side chains on the piperazine ring. beilstein-journals.org

Application of Sustainable Chemistry Principles in Synthetic Methodologies

Modern chemical synthesis places increasing emphasis on sustainability. The synthesis of piperazine derivatives, including 1-Piperazineethanol, 4-o-tolyl-, can benefit from several green chemistry principles.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a sustainable method for forming C-C and C-N bonds under mild conditions. mdpi.comacs.org This approach can replace harsher, high-temperature methods and often utilizes less toxic metal catalysts or even purely organic photocatalysts. nsf.gov For example, a photoredox-catalyzed N-arylation could be an alternative to some traditional cross-coupling reactions.

Flow Chemistry: Conducting reactions in continuous flow reactors instead of batch processes offers improved safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters and can minimize waste. The transition of photoredox reactions to flow systems has been successfully demonstrated for piperazine synthesis. mdpi.com

Atom Economy: Using reactions that incorporate a maximum number of atoms from the reactants into the final product. The reaction of piperazine with ethylene oxide to form the ethanolamine side chain is more atom-economical than using 2-chloroethanol, as the latter generates a salt byproduct.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. While some key reactions like Buchwald-Hartwig amination often require specific aprotic solvents, research into performing these reactions in greener solvents like water or biorenewable solvents is ongoing. Some syntheses of piperazine derivatives have been successfully demonstrated using ethanol as a solvent. mdpi.com

Companies in the chemical sector are increasingly investing in green technologies and differentiating technological solutions to provide more sustainable chemical processes. dacl.co.in

Chemical Reactivity and Transformation Studies of 1 Piperazineethanol, 4 O Tolyl

Mechanistic Investigations of Reactions Involving the Piperazine (B1678402) Nitrogen Centers

The piperazine ring in 1-Piperazineethanol, 4-o-tolyl- contains two nitrogen atoms, each with a lone pair of electrons, making them nucleophilic centers. The reactivity of these nitrogens is influenced by the electronic and steric effects of their substituents. The nitrogen atom at position 1 is tertiary, bonded to the ethanol (B145695) group and two carbons of the piperazine ring. The nitrogen at position 4 is also tertiary, bonded to the o-tolyl group and two ring carbons.

Substituted piperazine derivatives are known to undergo nucleophilic substitution reactions. researchgate.net The nitrogen atoms can act as nucleophiles, attacking electrophilic centers. For instance, in reactions with alkyl halides or other electrophiles, the less sterically hindered nitrogen is typically the primary site of reaction. The o-tolyl group, with its methyl substituent at the ortho position, may exert some steric hindrance around the N4 nitrogen, potentially influencing the regioselectivity of reactions.

The basicity of the piperazine nitrogens also plays a crucial role in their reactivity. The pKa values of the conjugate acids of piperazine derivatives provide insight into the availability of the lone pairs for reaction. The electron-donating methyl group on the tolyl ring can slightly increase the electron density on the N4 nitrogen, potentially enhancing its basicity and nucleophilicity compared to an unsubstituted phenyl group.

Functionalization and Derivatization of the Ethanol Side Chain

The primary hydroxyl group of the ethanol side chain is a key site for functionalization and derivatization. This allows for the modification of the compound's physical and chemical properties. Common reactions involving the hydroxyl group include esterification, etherification, and oxidation.

Esterification and Etherification:

The hydroxyl group can be readily converted to an ester by reacting with acyl chlorides or anhydrides in the presence of a base. researchgate.net Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). These reactions can introduce a wide variety of functional groups, altering the molecule's polarity, solubility, and biological activity.

Oxidation:

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the corresponding aldehyde, while a stronger oxidizing agent like potassium permanganate (B83412) (KMnO4) would lead to the carboxylic acid.

A summary of potential derivatization reactions of the ethanol side chain is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | Alkyl halide, NaH | Ether |

| Oxidation (mild) | PCC | Aldehyde |

| Oxidation (strong) | KMnO4 | Carboxylic Acid |

Electrophilic and Nucleophilic Substitutions on the o-Tolyl Moiety

The o-tolyl group, an aromatic ring with a methyl substituent, can undergo electrophilic aromatic substitution reactions. wikipedia.org The methyl group is an ortho-, para-directing activator, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO2) onto the aromatic ring. libretexts.orgmasterorganicchemistry.com The directing effect of the methyl group would favor substitution at the positions ortho and para to it.

Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) results in the substitution of a hydrogen atom with a halogen. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (SO3H). libretexts.orgmasterorganicchemistry.com This reaction is often reversible. libretexts.org

The potential products of electrophilic substitution on the o-tolyl moiety are influenced by the directing effects of both the methyl group and the piperazinyl group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the o-tolyl ring is generally difficult as the ring is electron-rich and lacks a good leaving group. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are not present in this molecule.

Ring Expansion/Contraction and Rearrangement Reactions of the Piperazine Core

Reactions involving the expansion or contraction of the six-membered piperazine ring are not commonly reported for simple piperazine derivatives under typical laboratory conditions. These transformations would require significant energy input and specific reagents to break and reform the stable heterocyclic ring.

Similarly, rearrangement reactions of the piperazine core itself are not a prominent feature of its chemistry. The piperazine ring generally maintains its structural integrity during most chemical transformations of its substituents.

Oxidative and Reductive Transformations of 1-Piperazineethanol, 4-o-tolyl-

Oxidative Transformations:

In addition to the oxidation of the ethanol side chain mentioned earlier, the piperazine ring itself can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or even ring-opened products. The specific outcome would depend on the oxidant used and the reaction conditions.

Reductive Transformations:

The aromatic o-tolyl group can be reduced under certain conditions. For example, catalytic hydrogenation (e.g., using H2 gas and a metal catalyst like palladium or platinum) can saturate the aromatic ring to form a 4-(o-cyclohexyl)-1-piperazineethanol. However, this reaction often requires high pressure and temperature.

The nitro group, if introduced onto the tolyl ring via nitration, can be readily reduced to an amino group (-NH2) using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation. libretexts.org This provides a route to further functionalize the aromatic ring.

Synthetic Utility and Functional Applications of 1 Piperazineethanol, 4 O Tolyl

Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis

The piperazine (B1678402) ring system is a well-established pharmacophore and a crucial structural motif in medicinal chemistry. Consequently, 1-Piperazineethanol, 4-o-tolyl- serves as a highly versatile chemical intermediate for the synthesis of complex, often biologically active, molecules. The compound provides a robust scaffold that can be readily modified. The tertiary amine of the piperazine ring and the terminal hydroxyl group of the ethanol (B145695) chain offer two distinct points for chemical reactions.

Research has demonstrated that sulfur-containing ethyl piperazine compounds are important building blocks for pharmaceuticals. mdpi.com These are often prepared from 1-(2-hydroxyethyl)piperazine precursors through nucleophilic substitution reactions. mdpi.com For instance, derivatives are explored as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising drug targets for treating hyperlipidemia and neurodegenerative diseases. mdpi.com The synthesis of these inhibitors often involves multi-step reactions where the hydroxyethyl (B10761427) piperazine moiety is a key starting material. mdpi.com

Furthermore, the broader class of phenylpiperazine derivatives has been used to create new agrochemicals. In one study, various phenylpiperazines were synthesized and subsequently modified to produce compounds with significant acaricidal (mite- and tick-killing) activity, demonstrating the utility of this scaffold in developing agricultural products. nih.gov The synthesis of these complex molecules relies on the predictable reactivity of intermediates like 1-Piperazineethanol, 4-o-tolyl-.

Table 1: Chemical Properties of 1-Piperazineethanol, 4-o-tolyl- Click on the headers to sort the table.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 70849-54-4 |

| Appearance | Solid |

| IUPAC Name | 2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |

| Synonyms | 4-o-Tolyl-1-piperazineethanol |

Applications in Polymer Chemistry and Advanced Materials Science

The dual functionality of 1-Piperazineethanol, 4-o-tolyl- makes it a compound of interest in the fields of polymer chemistry and materials science.

The terminal hydroxyl (-OH) group on the ethanol side-chain is a key reactive site for polymerization reactions. This functionality allows the molecule to act as a monomeric unit, particularly in the synthesis of polyesters, polyethers, and polyurethanes. The closely related compound, N-(2-Hydroxyethyl)piperazine, is known to be an intermediate in the manufacture of polyurethane catalysts and synthetic fibers. mallakchemicals.com By analogy, 1-Piperazineethanol, 4-o-tolyl- can be incorporated into polymer backbones through condensation polymerization, where the hydroxyl group reacts with carboxylic acids, isocyanates, or other suitable co-monomers. The inclusion of the bulky and rigid tolyl-piperazine group into a polymer chain would significantly influence the final material's properties, such as its thermal stability, mechanical strength, and solubility.

Beyond polymerization, piperazine derivatives are used to create functional materials, most notably for surface protection. Several studies have investigated piperazine compounds as effective corrosion inhibitors for metals like mild steel and aluminum in acidic environments. ijcrcps.comresearchgate.netresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. ijcrcps.comresearchgate.net The nitrogen and oxygen atoms in 1-Piperazineethanol, 4-o-tolyl- act as centers for adsorption. The presence of the aromatic tolyl group further enhances this effect through π-electron interactions with the metal's surface orbitals. This application is a prime example of using the molecule to develop advanced materials with specific protective functionalities.

Utilization in Catalysis and Ligand Design for Chemical Transformations

The structure of 1-Piperazineethanol, 4-o-tolyl- is well-suited for applications in catalysis and ligand design. The molecule contains three potential coordination sites: the two nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group. This allows it to function as a potential tridentate ligand, capable of binding to a metal center to form a stable complex. Such metal complexes are often the active species in catalytic cycles.

The design of hybrid molecules for use as ligands is a significant area of research. nih.gov By coordinating with transition metals, these piperazine-based ligands can be used to create catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The steric and electronic properties of the ligand, influenced by the o-tolyl and ethanol groups, can be tuned to control the activity and selectivity of the catalyst. Additionally, related piperazine ethanol compounds are used as intermediates in the production of polyurethane catalysts, highlighting their established role in industrial catalytic processes. mallakchemicals.com

Precursor for Agrochemical and Dyestuff Intermediates

The phenylpiperazine scaffold is a valuable precursor in the synthesis of modern agrochemicals. Research has shown that new phenylpiperazine derivatives can be synthesized and evaluated for their biological activity against agricultural pests. nih.gov Specifically, a series of derivatives were developed that exhibited potent acaricidal activity against species like Tetranychus urticae. nih.gov The synthetic pathway often involves building upon a core structure like 1-(o-tolyl)piperazine, which is the parent amine of 1-Piperazineethanol, 4-o-tolyl-. The ethanol derivative itself can be used in subsequent reactions to add further chemical diversity, aiming to enhance efficacy and spectrum of activity.

While its role in agrochemical synthesis is documented through its structural class, the application of 1-Piperazineethanol, 4-o-tolyl- as an intermediate for dyestuffs is not prominently reported in scientific literature.

Other Non-Biological Industrial Chemical Applications

In addition to its role in creating functional materials, 1-Piperazineethanol, 4-o-tolyl- and its close chemical relatives have other non-biological industrial applications. The most significant of these is as a corrosion inhibitor for mild steel in industrial settings, particularly in acidic cleaning or processing solutions. ijcrcps.comresearchgate.net The efficiency of these inhibitors often depends on their concentration and the specific chemical environment. ijcrcps.com

Furthermore, the structural features of the molecule, which include a hydrophilic hydroxyethyl "head" and a more hydrophobic tolyl-piperazine "tail," give it amphiphilic properties. This suggests its potential use as a surfactant or emulsifying agent in various formulations. The related compound N-(2-Hydroxyethyl)piperazine is noted as an intermediate for surfactants, reinforcing the utility of this chemical class in controlling interfacial properties in industrial mixtures. mallakchemicals.com

Table 2: Summary of Functional Applications

| Application Area | Relevant Structural Feature(s) | Function |

|---|---|---|

| Complex Molecule Synthesis | Piperazine scaffold, Hydroxyl group | Versatile building block for pharmaceuticals and agrochemicals. mdpi.comnih.gov |

| Polymer Chemistry | Terminal Hydroxyl (-OH) group | Acts as a monomer in polymerization to form polyurethanes, etc. mallakchemicals.com |

| Materials Science | N & O atoms, Aromatic ring | Forms a protective film on metal surfaces as a corrosion inhibitor. ijcrcps.comresearchgate.net |

| Catalysis / Ligand Design | Two N atoms and one O atom | Acts as a potential tridentate ligand for metal catalysts. nih.gov |

| Industrial Chemicals | Amphiphilic structure | Used as a corrosion inhibitor and potential surfactant. mallakchemicals.com |

Advanced Spectroscopic and Analytical Characterization of 1 Piperazineethanol, 4 O Tolyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 1-Piperazineethanol, 4-o-tolyl- and its derivatives. By examining the magnetic properties of atomic nuclei, NMR provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

1D and 2D NMR Techniques (e.g., 1H, 13C, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic framework of the molecule.

¹H NMR: The proton NMR spectrum of 1-Piperazineethanol, 4-o-tolyl- would be expected to show distinct signals for the aromatic protons of the tolyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the ethanol (B145695) substituent. The chemical shifts (δ) of these protons provide information about their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (around 7 ppm), while the aliphatic protons of the piperazine and ethanol groups appear in the upfield region.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For a related compound, 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, the ¹³C NMR spectrum shows characteristic signals for the tolyl, piperazine, and other structural moieties. researchgate.net The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization and chemical environment of the carbon atoms.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It helps in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule.

Below is a table summarizing typical expected NMR data for 1-Piperazineethanol, 4-o-tolyl-.

| Technique | Expected Chemical Shifts (ppm) | Information Provided |

| ¹H NMR | Aromatic (o-tolyl): ~6.8-7.2 ppmPiperazine (CH₂): ~2.5-3.5 ppmEthanol (CH₂): ~2.5-4.0 ppmMethyl (tolyl): ~2.3 ppm | Electronic environment of protons, proton-proton coupling |

| ¹³C NMR | Aromatic (o-tolyl): ~115-140 ppmPiperazine (CH₂): ~45-55 ppmEthanol (CH₂): ~55-65 ppmMethyl (tolyl): ~17-22 ppm | Carbon skeleton, presence of unique carbon atoms |

| HSQC | Correlations between directly bonded C-H pairs | Direct C-H connectivity |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds | Long-range C-H connectivity, aids in structural assembly |

Conformational Analysis via Dynamic NMR Spectroscopy

The piperazine ring can exist in different conformations, such as chair, boat, and twist-boat forms. nih.gov The interconversion between these conformers can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for conformational changes. nih.gov

For substituted piperazines, restricted rotation around certain bonds, like the N-aryl bond, can lead to the existence of different rotamers. nih.gov DNMR studies can help in understanding the rotational barriers and the relative populations of these conformers. For example, in N-benzoylated piperazines, temperature-dependent ¹H NMR has been used to study the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations. nih.govnih.gov The coalescence temperature (Tc), where two separate signals merge into one, is used to calculate the free energy of activation (ΔG‡) for the dynamic process. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For 1-Piperazineethanol, 4-o-tolyl-, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. uab.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For 1-Piperazineethanol, 4-o-tolyl-, the fragmentation would likely involve cleavage of the piperazine ring and the side chains. nih.gov Common fragmentation pathways for similar structures include the loss of the ethanol group or cleavage of the bonds within the piperazine ring. libretexts.org Analyzing these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.

Below is a table of potential fragment ions for 1-Piperazineethanol, 4-o-tolyl-.

| Precursor Ion (M+H)⁺ | Potential Fragment Ion | Neutral Loss | Interpretation |

| C₁₃H₂₁N₂O⁺ | [M - C₂H₅O]⁺ | C₂H₅O | Loss of the ethoxy group |

| C₁₃H₂₁N₂O⁺ | [C₇H₈N]⁺ | C₆H₁₃NO | Cleavage leading to the tolyl-piperazine fragment |

| C₁₃H₂₁N₂O⁺ | [C₄H₉N₂]⁺ | C₉H₁₂O | Cleavage of the piperazine ring |

Ion Mobility Spectrometry (IMS) for Gaseous Phase Conformational Insight and Collision Cross Section (CCS) Prediction

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to distinguish between isomers and conformers that may have the same mass-to-charge ratio. nih.gov

The key parameter measured in IMS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is a characteristic physical property of an ion and can be used for identification purposes. nih.gov

For 1-Piperazineethanol, 4-o-tolyl-, different conformers (e.g., resulting from different orientations of the tolyl group or different puckering of the piperazine ring) could potentially be separated by IMS, providing insights into the molecule's three-dimensional structure in the gas phase.

Furthermore, computational methods can be used to predict the CCS values for different theoretical conformers. nih.gov By comparing the experimentally measured CCS with the predicted values, it is possible to gain confidence in the assigned structure and conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions. These methods probe the vibrational modes of a molecule, providing a unique fingerprint based on its structure.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. For a molecule like 1-Piperazineethanol, 4-o-tolyl-, characteristic absorption bands can be predicted based on its structural components. The IR spectrum is typically divided into several regions, each corresponding to specific types of bond vibrations. libretexts.org The region from 4000 to 2500 cm⁻¹ is where stretches for N-H, C-H, and O-H bonds are observed. libretexts.org Double bonds, such as C=C in the aromatic ring, typically absorb in the 2000 to 1500 cm⁻¹ range, while the region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule. libretexts.org

For a structural fragment of the target molecule, N-(o-Tolyl)ethanolamine, the gas-phase IR spectrum is available and provides insight into some expected vibrational modes. nist.gov The presence of a hydroxyl (-OH) group would lead to a broad absorption band in the region of 3400-3200 cm⁻¹, a characteristic "tongue" shape resulting from hydrogen bonding. masterorganicchemistry.com The C-H stretching vibrations of the aromatic tolyl group and the aliphatic piperazine ring would appear around 3000 cm⁻¹. libretexts.org The C-N stretching of the tertiary amine in the piperazine ring and the C-O stretching of the ethanol group would be found in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Raman Spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For 1-Piperazineethanol, 4-o-tolyl-, Raman spectroscopy would be effective in characterizing the C=C stretching vibrations within the tolyl group's aromatic ring and the C-C backbone of the piperazine and ethanol moieties. Intermolecular interactions, which can cause shifts in vibrational frequencies, can also be studied. For instance, in surface-enhanced Raman scattering (SERS) studies of related molecules, intermolecular coupling can lead to noticeable frequency upshifts.

A summary of expected IR absorption regions for key functional groups in 1-Piperazineethanol, 4-o-tolyl- is presented below:

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| C-N (amine) | C-N stretch | 1250 - 1020 |

| C-O (alcohol) | C-O stretch | 1260 - 1050 |

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of 1-Piperazineethanol, 4-o-tolyl- is not publicly available, analysis of a related piperazine derivative, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, provides valuable insights into the likely solid-state conformation. researchgate.net In the crystal structure of this analog, the piperazine ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring. researchgate.net The dihedral angle between the plane of the phenyl ring and the acetyl group is 48.7 (1)°. researchgate.net In the crystal packing, molecules are linked by O-H···O hydrogen bonds, forming chains. researchgate.net

For 1-Piperazineethanol, 4-o-tolyl-, a similar chair conformation for the piperazine ring would be expected. The presence of the hydroxyl group would likely lead to the formation of intermolecular hydrogen bonds, influencing the crystal packing. The tolyl group's orientation relative to the piperazine ring would be a key conformational feature.

A table summarizing the crystallographic data for the related compound 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone is provided below:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.13183 (19) |

| b (Å) | 12.0106 (4) |

| c (Å) | 14.8704 (5) |

| β (°) | 94.025 (3) |

| Volume (ų) | 1092.46 (6) |

Data for 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone researchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, SFC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the volatility of 1-Piperazineethanol, 4-o-tolyl- may be limited due to its hydroxyl group and molecular weight, derivatization could be employed to increase its volatility. In a GC-MS analysis, the compound would be separated on a GC column and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a reproducible characteristic of the molecule's structure. For amines, alpha-cleavage next to the nitrogen atom is a common fragmentation pathway, which would lead to characteristic fragment ions for the piperazine ring structure. libretexts.org The NIST WebBook provides a mass spectrum for the fragment 1-Piperazineethanol, which can give an indication of some of the fragmentation pathways. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for non-volatile and thermally labile compounds, making it well-suited for the analysis of 1-Piperazineethanol, 4-o-tolyl- and its derivatives. nih.gov In an LC-MS system, the compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques typically produce a prominent protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. For instance, in the LC-MS analysis of a related N-phenylpiperazine derivative, the fragmentation spectrum was used to identify metabolites. mdpi.com

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. For a derivative, 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitrile, HRMS (ESI) was used to confirm its elemental composition with high accuracy. mdpi.com

Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be particularly advantageous for the separation of basic compounds like piperazine derivatives, often providing better peak shapes than other chromatographic methods. nist.gov For the analysis of basic pharmaceutical compounds, SFC has been shown to be a viable alternative to reversed-phase liquid chromatography (RPLC), offering good resolution and sensitivity. masterorganicchemistry.com The use of additives in the mobile phase, such as ammonium (B1175870) acetate (B1210297) and isopropyl amine, can be crucial for optimizing the separation and peak shape of basic analytes in SFC. masterorganicchemistry.com

A table summarizing the applicability of these chromatographic techniques is presented below:

| Technique | Applicability for 1-Piperazineethanol, 4-o-tolyl- | Key Information Provided |

| GC-MS | Suitable for volatile derivatives or after derivatization. | Fragmentation pattern for structural elucidation. |

| LC-MS | Highly suitable for the direct analysis of the compound and its derivatives. | Molecular weight, structural information from MS/MS, purity assessment. |

| SFC | Potentially advantageous for achieving good peak shape and separation. | Orthogonal separation method for purity analysis. |

Theoretical and Computational Investigations of 1 Piperazineethanol, 4 O Tolyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

For piperazine (B1678402) derivatives, these calculations are crucial for determining key properties such as pKa and carbamate (B1207046) stability, which are vital in applications like carbon dioxide capture. nih.gov Studies on substituted piperazines have employed methods including B3LYP, M11L, and MP2 to investigate the electronic and steric effects of different functional groups. nih.gov These calculations can accurately predict experimental pKa values and assess how substitutions on the piperazine ring impact its basicity and reactivity. nih.gov

The stability of 1-Piperazineethanol, 4-o-tolyl- can be assessed by calculating its total electronic energy. Tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms, is also an area where quantum chemical calculations are applied. For heterocyclic molecules, DFT methods can be used to study the relative stability of different tautomeric forms in both the gas phase and in solution. d-nb.info For instance, in a related compound, 4-(o-tolyl)piperazin-1-ium chloride, the protonation site is a key feature determining its structure. nih.gov High-level quantum-chemical calculations can predict the most likely sites of protonation and the stability of the resulting cation. researchgate.netdntb.gov.ua

Table 1: Representative Quantum Chemical Methods and Their Applications

| Method | Application | Expected Outcome for 1-Piperazineethanol, 4-o-tolyl- |

|---|---|---|

| DFT (e.g., B3LYP) | Geometry Optimization, Electronic Properties | Predicts the most stable 3D structure, charge distribution, and dipole moment. |

| Ab Initio (e.g., MP2) | High-Accuracy Energy Calculation | Provides a more accurate value for the molecule's total energy and relative tautomer stability. d-nb.info |

| PCM/SMD Models | Solvation Effects | Models how a solvent like water would affect the molecule's structure and stability. nih.govd-nb.info |

| pKa Calculation | Acidity/Basicity Prediction | Estimates the pKa values associated with the two nitrogen atoms of the piperazine ring. nih.gov |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Molecular modeling and dynamics simulations explore the full range of shapes, or conformations, a molecule can adopt.

The conformational landscape of 1-Piperazineethanol, 4-o-tolyl- is largely defined by the piperazine ring and the orientation of its substituents. X-ray crystallography of the closely related compound, 4-(o-tolyl)piperazin-1-ium chloride, reveals that the piperazine ring adopts a stable chair conformation. nih.gov In this structure, the larger o-tolyl group occupies a pseudo-equatorial position to minimize steric hindrance, and the dihedral angle between the benzene (B151609) ring and the piperazine ring's mean plane is 51.22°. nih.gov

Molecular dynamics (MD) simulations can be used to model the molecule's behavior over time, typically in a simulated solvent environment. These simulations would reveal the flexibility of the ethanol (B145695) side chain and the rotational freedom of the o-tolyl group. Such studies on other piperazine derivatives have been used to rationalize their conformational mobility and understand how they interact with biological targets. acs.org By simulating the molecule's movements, researchers can identify the most populated conformations and the energy barriers between them, providing a comprehensive view of its dynamic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with increasing accuracy, aiding in structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. nih.gov Predicting NMR spectra computationally has become a valuable complement to experimental work. DFT is a popular method for this, capable of predicting 1H chemical shifts with root mean square errors of 0.2–0.4 ppm compared to experimental values. nih.gov More advanced approaches using machine learning (ML) and graph neural networks (GNN) have shown even higher accuracy, with some models predicting 1H shifts with a mean absolute error of less than 0.10 ppm. nih.govnih.gov These programs can predict shifts in various common NMR solvents. nih.govnih.gov For 1-Piperazineethanol, 4-o-tolyl-, a computational approach would involve first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus to predict the chemical shifts.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for 1-Piperazineethanol, 4-o-tolyl- This table is illustrative and based on general principles of NMR prediction.

| Proton Environment | Predicted Shift Range (ppm) | Influencing Factors |

|---|---|---|

| Aromatic (o-tolyl) | 7.0 - 7.3 | Electron-donating methyl group, ring currents. |

| Piperazine (CH₂) adjacent to N-aryl | 2.9 - 3.2 | Deshielding by the aromatic ring and nitrogen. |

| Piperazine (CH₂) adjacent to N-ethanol | 2.5 - 2.8 | Influence of the ethanol group. |

| Ethanol (CH₂-N) | 2.6 - 2.9 | Proximity to nitrogen. |

| Ethanol (CH₂-O) | 3.6 - 3.9 | Strong deshielding by the oxygen atom. |

| Methyl (tolyl) | 2.2 - 2.4 | Standard alkyl-aromatic region. |

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational frequency analysis, typically performed after a geometry optimization using methods like DFT, calculates the vibrational modes of the molecule. These calculated frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending of bonds, such as O-H, C-H, C-N, and C-O, present in 1-Piperazineethanol, 4-o-tolyl-.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products.

A plausible synthesis for 1-Piperazineethanol, 4-o-tolyl- involves the reaction of 1-(o-tolyl)piperazine with a 2-haloethanol (like 2-chloroethanol) or ethylene (B1197577) oxide. This type of reaction is often an SN2 (bimolecular nucleophilic substitution) process. mdpi.comresearchgate.net

Theoretical studies can model this reaction by:

Locating Reactants and Products: The structures and energies of the starting materials (1-(o-tolyl)piperazine and 2-chloroethanol) and the final product are calculated.

Characterizing the Transition State (TS): The highest point on the reaction energy profile, the transition state, is located. This is a critical step, as the TS structure reveals the geometry of the molecule at the moment the new C-N bond is forming and the C-Cl bond is breaking.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction's activation barrier, which is directly related to the reaction rate.

Such studies can confirm whether a proposed mechanism is energetically feasible and can help optimize reaction conditions by revealing the factors that stabilize or destabilize the transition state. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational methods that correlate the structural features of molecules with their physical properties or biological activities. youtube.com These models are highly valuable for designing new materials and drugs by predicting the properties of yet-unsynthesized compounds. nih.govnih.gov

For a class of compounds like aryl alkanol piperazine derivatives, a QSPR/QSAR study would involve:

Descriptor Calculation: A wide range of numerical descriptors are calculated for a set of known molecules. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Development: Statistical methods are used to build a mathematical model that links the descriptors to a measured property (e.g., melting point, solubility, or, in the case of QSAR, biological activity).

Prediction: The model is then used to predict the property for new, untested molecules like 1-Piperazineethanol, 4-o-tolyl-.

A study on aryl alkanol piperazines with antidepressant activities developed significant QSAR models. nih.gov It found that descriptors like HOMO (Highest Occupied Molecular Orbital energy), Dipole-mag (dipole moment magnitude), and various shape/steric descriptors (e.g., Shadow-XZ) were key in controlling their activity. nih.gov By applying a similar QSPR approach to 1-Piperazineethanol, 4-o-tolyl-, one could predict its material properties, potentially guiding its application in areas like polymer science or as a functional additive.

Table 3: Examples of Descriptors Used in QSPR/QSAR Studies of Piperazine Derivatives

| Descriptor Class | Example Descriptor | Property It Represents | Relevance to Material Design |

|---|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability | Influences reactivity, antioxidant potential, electronic properties. nih.gov |

| Electronic | Dipole Moment | Polarity of the molecule | Affects solubility, miscibility with polymers, intermolecular forces. nih.gov |

| Topological | Wiener Index | Molecular branching | Relates to viscosity, boiling point, and other bulk properties. |

| Steric/Shape | Shadow-XZ | Molecular projection area | Influences how the molecule packs in a solid state or interacts with a surface. nih.gov |

Future Research Directions and Perspectives for 1 Piperazineethanol, 4 O Tolyl

Exploration of Novel Synthetic Methodologies and High-Throughput Synthesis

The future synthesis of 1-Piperazineethanol, 4-o-tolyl- is poised to move beyond traditional methods, embracing cutting-edge techniques that offer greater efficiency, selectivity, and sustainability.

Novel Synthetic Approaches: Recent advancements in C-H functionalization and photoredox catalysis are particularly promising for the synthesis of complex piperazine (B1678402) derivatives. mdpi.comencyclopedia.pub These methods allow for the direct modification of the piperazine core, potentially streamlining the synthetic route to 1-Piperazineethanol, 4-o-tolyl- and enabling the creation of analogues with diverse functionalities. For instance, photoredox-catalyzed C-H arylation could offer a more direct way to introduce the o-tolyl group onto the piperazine nitrogen. mdpi.comencyclopedia.pub Furthermore, innovative coupling strategies, such as the Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP), provide alternatives to traditional methods that may rely on toxic or expensive reagents. mdpi.com

High-Throughput Synthesis: To accelerate the discovery of new derivatives and optimize reaction conditions, high-throughput synthesis platforms will be indispensable. These automated systems can rapidly screen a wide array of catalysts, solvents, and reaction parameters, significantly reducing the time and resources required for synthetic development. mdpi.comencyclopedia.pub The application of high-throughput screening to the synthesis of 1-Piperazineethanol, 4-o-tolyl- could facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

| Synthetic Methodology | Potential Advantage for 1-Piperazineethanol, 4-o-tolyl- | Key Considerations |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, potential for novel bond formations. mdpi.comencyclopedia.pub | Catalyst cost and stability, scalability of photochemical reactors. |

| C-H Functionalization | Atom and step economy, direct modification of the piperazine core. mdpi.com | Regioselectivity control, potential for multiple functionalizations. |

| Flow Chemistry | Enhanced safety and control, easier scale-up, potential for integration with in-line analytics. mdpi.com | Initial setup cost, potential for clogging with solid byproducts. |

| High-Throughput Screening | Rapid optimization of reaction conditions, efficient library synthesis. mdpi.comencyclopedia.pub | Requires specialized equipment and data analysis capabilities. |

Development of Advanced Applications in Niche Chemical Industries

While piperazine derivatives are well-established in pharmaceuticals, future research should explore the potential of 1-Piperazineethanol, 4-o-tolyl- in other specialized chemical sectors. ontosight.ainih.gov

Specialty Polymers and Materials: The presence of the reactive ethanol (B145695) group and the aromatic tolyl moiety suggests that 1-Piperazineethanol, 4-o-tolyl- could serve as a unique monomer or cross-linking agent in the synthesis of specialty polymers. acs.org Research could focus on incorporating this compound into polymer backbones to impart specific properties such as thermal stability, altered solubility, or unique surface characteristics. For example, its integration into polyurethanes or polyesters could lead to materials with novel mechanical or optical properties.

Agrochemicals: The piperazine scaffold is present in some agrochemicals. Future research could investigate the potential herbicidal, fungicidal, or insecticidal activity of 1-Piperazineethanol, 4-o-tolyl- and its derivatives. The specific substitution pattern may offer a novel mode of action or improved environmental profile compared to existing products.

Designer Drugs and Psychoactive Substance Research: It is important to acknowledge that piperazine derivatives have been utilized in the synthesis of designer drugs. wikipedia.org Research in forensic science and toxicology will need to include 1-Piperazineethanol, 4-o-tolyl- and its potential analogues to develop detection methods and understand their pharmacological profiles. nih.govwikipedia.org

Therapeutic Potential: The vast majority of biologically active piperazine compounds are used in the treatment of central nervous system disorders. nih.govnih.gov Future medicinal chemistry efforts could explore the potential of 1-Piperazineethanol, 4-o-tolyl- as a scaffold for developing novel antipsychotic, antidepressant, or anxiolytic agents. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction outcomes with high accuracy. preprints.orgnih.gov This enables the in-silico optimization of reaction conditions such as temperature, catalyst loading, and solvent choice, minimizing the need for extensive and costly laboratory experiments.

De Novo Design: Generative AI models can design novel analogues of 1-Piperazineethanol, 4-o-tolyl- with desired properties. preprints.org By learning the complex relationships between chemical structure and function, these models can propose new molecules with enhanced activity for specific applications, be it in materials science or pharmaceuticals.

| AI/ML Application | Impact on 1-Piperazineethanol, 4-o-tolyl- Research |

| Retrosynthetic Planning | Identification of more efficient and sustainable synthetic routes. preprints.orgresearchgate.netnih.gov |

| Reaction Condition Optimization | Accelerated development of high-yield and robust synthetic protocols. preprints.orgnih.gov |

| Property Prediction | In-silico screening of potential applications and biological activities. |

| Generative Design | Creation of novel derivatives with tailored properties. preprints.org |

Challenges and Opportunities in Process Scale-Up and Industrial Implementation

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities for 1-Piperazineethanol, 4-o-tolyl-.

Challenges:

Cost of Raw Materials and Reagents: The economic viability of large-scale production will heavily depend on the cost and availability of the starting materials, including 1-(o-tolyl)piperazine and reagents for introducing the ethanol group.

Process Safety and Environmental Impact: Scaling up chemical reactions requires careful consideration of safety protocols to manage potential hazards such as exothermic reactions or the handling of flammable solvents. The environmental impact of the process, including waste generation and energy consumption, must also be minimized.

Purification and Quality Control: Achieving high purity on an industrial scale can be challenging and may require the development of efficient and cost-effective purification methods. Robust analytical techniques will be essential for quality control to ensure the final product meets specifications.

Reaction Efficiency: Low yields or the formation of significant byproducts can render a process economically unfeasible at an industrial scale. nih.gov

Opportunities:

Process Intensification: The adoption of continuous flow chemistry can offer significant advantages for the industrial synthesis of 1-Piperazineethanol, 4-o-tolyl-. mdpi.com Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, and can be more easily scaled up than traditional batch reactors.

Green Chemistry Approaches: The development of a truly sustainable industrial process for 1-Piperazineethanol, 4-o-tolyl- will rely on the principles of green chemistry. This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste. mdpi.com

New Market Creation: The successful industrial-scale production of 1-Piperazineethanol, 4-o-tolyl- at a competitive price point could open up new markets and applications that are currently not feasible due to the compound's limited availability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-o-tolyl-1-piperazineethanol, and how can reaction efficiency be validated?

- Methodological Answer : A scalable synthesis involves nucleophilic substitution or coupling reactions. For example, reacting 1-piperazineethanol with o-tolyl halides in anhydrous aromatic solvents (e.g., toluene or xylene) using triethylamine as an acid acceptor at 60–150°C for 2–10 hours . Validate efficiency via thin-layer chromatography (TLC) or gas chromatography (GC) to monitor byproduct formation. Intermediate purification can employ silica gel column chromatography with ethyl acetate/hexane gradients.

Q. How can the structural identity and purity of 4-o-tolyl-1-piperazineethanol be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., o-tolyl methyl protons at δ ~2.3 ppm and aromatic protons at δ ~6.8–7.2 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected [M+H] at m/z 237 for CHNO) using electron ionization (EI) or electrospray ionization (ESI) .

Q. What physicochemical properties are critical for handling 4-o-tolyl-1-piperazineethanol in laboratory settings?

- Methodological Answer :

- Thermodynamic Data : Estimate enthalpy of vaporization (ΔvapH ≈ 75–80 kJ/mol) via correlation with similar piperazine derivatives .

- LogP : Predict lipophilicity (LogP ≈ 2.1–2.5) using computational tools like ACD/Labs or experimental shake-flask methods .

- Solubility : Test in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of 4-o-tolyl-1-piperazineethanol derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading) and predict optimal conditions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically.

Q. What mechanistic insights exist for the reactivity of 4-o-tolyl-1-piperazineethanol in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic effects of the o-tolyl group on nucleophilicity at the piperazine nitrogen. Compare HOMO/LUMO gaps with unsubstituted analogs .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing o-tolyl with p-methoxyphenyl) and assay binding affinity to serotonin or dopamine receptors .

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to evaluate oxidative degradation pathways .

Q. How can analytical discrepancies in characterizing 4-o-tolyl-1-piperazineethanol be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine XRD (SHELX refinement ), -NMR, and high-resolution MS to resolve stereochemical ambiguities.

- Impurity Profiling : Apply LC-MS/MS to identify trace byproducts (e.g., N-alkylation side products) and optimize recrystallization protocols .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns to differentiate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.